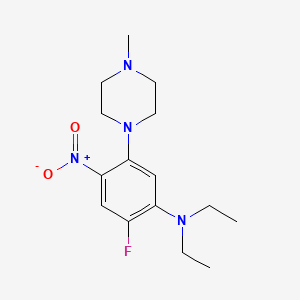![molecular formula C17H21N3O5S2 B3934481 N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide
Übersicht
Beschreibung
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide, also known as BAPSB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been investigated for its potential as a treatment for various diseases, including rheumatoid arthritis, cancer, and bacterial infections.
Wirkmechanismus
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and bacterial cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth of various bacterial strains and to enhance the effectiveness of antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to have low toxicity and to be well-tolerated in animal models. However, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has some limitations for lab experiments. It can be difficult to solubilize, which can impact its effectiveness in certain experiments. Additionally, the purity and yield of the final product can vary depending on the synthesis method used.
Zukünftige Richtungen
There are several potential future directions for N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide research. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a treatment for other types of cancer, such as lung cancer and pancreatic cancer. Additionally, further research is needed to investigate the potential of N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide as an adjuvant therapy for bacterial infections and to optimize its solubility for use in various experiments.
Conclusion:
In conclusion, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide is a promising compound that has shown potential for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research is needed to further investigate its potential as a treatment for various diseases and to optimize its effectiveness in various experiments.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonamido)phenyl]sulfonyl-3-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-2-3-13-18-17(21)20-27(24,25)16-11-9-14(10-12-16)19-26(22,23)15-7-5-4-6-8-15/h4-12,19H,2-3,13H2,1H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGNZGIBGAQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(Butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3934399.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934435.png)

![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)

![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)